molecular formula C9H10F2OS B13334330 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol

Cat. No.: B13334330
M. Wt: 204.24 g/mol
InChI Key: SJDOICJASPQDKQ-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol typically involves the following steps:

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol can be compared with similar compounds such as:

    1-[2-(Methoxy)phenyl]ethane-1-thiol: This compound lacks the fluorine atoms, resulting in different chemical and biological properties.

    1-[2-(Trifluoromethoxy)phenyl]ethane-1-thiol: The presence of an additional fluorine atom in the trifluoromethoxy group further enhances its lipophilicity and reactivity.

    1-[2-(Chloromethoxy)phenyl]ethane-1-thiol:

Properties

Molecular Formula

C9H10F2OS

Molecular Weight

204.24 g/mol

IUPAC Name

1-[2-(difluoromethoxy)phenyl]ethanethiol

InChI

InChI=1S/C9H10F2OS/c1-6(13)7-4-2-3-5-8(7)12-9(10)11/h2-6,9,13H,1H3

InChI Key

SJDOICJASPQDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC(F)F)S

Origin of Product

United States

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